Cas no 885520-83-2 (4-Bromo-6-methoxy-1H-indazole)

4-Bromo-6-methoxy-1H-indazole is a heterocyclic organic compound featuring a bromo-substituted indazole core with a methoxy functional group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of biologically active molecules. Its bromine moiety offers reactivity for further functionalization via cross-coupling reactions, while the methoxy group enhances solubility and modulates electronic properties. The compound is commonly utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling and storage under inert conditions are recommended to maintain stability.
4-Bromo-6-methoxy-1H-indazole structure
4-Bromo-6-methoxy-1H-indazole structure
Product Name:4-Bromo-6-methoxy-1H-indazole
CAS No:885520-83-2
MF:C8H7BrN2O
MW:227.057980775833
MDL:MFCD08272208
CID:711933
PubChem ID:24728315
Update Time:2025-06-07

4-Bromo-6-methoxy-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-methoxy-1H-indazole
    • 4-Bromo-6-methoxyindazole
    • 1H-Indazole,4-bromo-6-methoxy-
    • 4-Bromo-6-methoxy-1H-indazole (ACI)
    • CS-0036605
    • AS-77815
    • SY027835
    • SCHEMBL2005425
    • MFCD08272208
    • 1H-INDAZOLE, 4-BROMO-6-METHOXY-
    • PB23571
    • DTXSID50646351
    • OXGWZLFBKVMEGE-UHFFFAOYSA-N
    • P10572
    • 885520-83-2
    • 4-bromo-6-(methyloxy)-1H-indazole
    • AKOS016002613
    • MDL: MFCD08272208
    • Inchi: 1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
    • InChI Key: OXGWZLFBKVMEGE-UHFFFAOYSA-N
    • SMILES: BrC1C2=C(NN=C2)C=C(OC)C=1

Computed Properties

  • Exact Mass: 225.97418g/mol
  • Monoisotopic Mass: 225.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • Boiling Point: 360.9±22.0℃ at 760 mmHg

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(CAS:885520-83-2)4-Bromo-6-methoxy-1H-indazole
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:31
Price ($):548.0/912.0
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Additional information on 4-Bromo-6-methoxy-1H-indazole

4-Bromo-6-methoxy-1H-indazole (CAS No. 885520-83-2): A Comprehensive Overview

4-Bromo-6-methoxy-1H-indazole (CAS No. 885520-83-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 4-Bromo-6-methoxy-1H-indazole.

Chemical Structure and Properties

4-Bromo-6-methoxy-1H-indazole is a substituted indazole derivative with a molecular formula of C9H7BrN2O and a molecular weight of 239.07 g/mol. The compound features a bromine atom at the 4-position and a methoxy group at the 6-position of the indazole ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule. For instance, the bromine atom enhances the lipophilicity of the compound, which can be advantageous for improving its bioavailability and cellular permeability. The methoxy group, on the other hand, contributes to the stability and solubility of the molecule in various solvents.

The indazole ring itself is known for its biological activity and has been extensively studied in drug discovery. The combination of the bromine and methoxy substituents on the indazole scaffold provides a unique platform for exploring new pharmacological properties and optimizing existing ones.

Synthesis Methods

The synthesis of 4-Bromo-6-methoxy-1H-indazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-methoxyindazole with N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane. This reaction typically proceeds via an electrophilic bromination mechanism, leading to the formation of the desired product with high yield and purity.

An alternative approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki coupling or Stille coupling, to introduce the bromine substituent onto the indazole ring. These methods offer greater flexibility in terms of functional group tolerance and can be used to synthesize a wide range of substituted indazoles with varying substituents at different positions.

Biological Activities

4-Bromo-6-methoxy-1H-indazole has been investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 4-Bromo-6-methoxy-1H-indazole could be a valuable lead compound for developing new anti-inflammatory drugs with improved efficacy and reduced side effects.

In addition to its anti-inflammatory activity, 4-Bromo-6-methoxy-1H-indazole has demonstrated promising anti-cancer properties. Research has indicated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is not yet fully understood but may involve modulation of signaling pathways associated with cell proliferation and survival.

Clinical Applications and Future Directions

The potential clinical applications of 4-Bromo-6-methoxy-1H-indazole are diverse and promising. Ongoing preclinical studies are focused on optimizing its pharmacokinetic properties to enhance its therapeutic index and reduce toxicity. For instance, efforts are being made to improve its solubility and stability in physiological conditions through prodrug strategies or formulation techniques.

In parallel, researchers are exploring combination therapies involving 4-Bromo-6-methoxy-1H-indazole with other drugs to achieve synergistic effects against various diseases. For example, combining this compound with standard anti-inflammatory agents or chemotherapeutic drugs may enhance their therapeutic efficacy while minimizing adverse effects.

Conclusion

In conclusion, 4-Bromo-6-methoxy-1H-indazole (CAS No. 885520-83-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct properties that make it an attractive candidate for developing novel therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and clinical potential, paving the way for future advancements in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:885520-83-2)4-Bromo-6-methoxy-1H-indazole
A861779
Purity:99%/99%
Quantity:5g/10g
Price ($):548.0/912.0
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